molecular formula C24H17BrN2O6 B3920851 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3920851
M. Wt: 509.3 g/mol
InChI Key: SKSMRXPMDJQJBX-XDOYNYLZSA-N
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Description

5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including bromophenyl, hydroxy, methoxyphenyl, nitrobenzoyl, and dihydropyrrolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and functional group modifications. Common reagents used in these reactions include bromine, methoxybenzene, nitrobenzoyl chloride, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.

    Reduction: H2 with Pd/C, SnCl2 in acidic conditions.

    Substitution: NaOH, KOH, or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-CHLOROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The presence of the nitrobenzoyl group in 5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

(4Z)-5-(4-bromophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN2O6/c1-33-19-12-10-17(11-13-19)26-21(14-2-6-16(25)7-3-14)20(23(29)24(26)30)22(28)15-4-8-18(9-5-15)27(31)32/h2-13,21,28H,1H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSMRXPMDJQJBX-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
5-(4-BROMOPHENYL)-3-HYDROXY-1-(4-METHOXYPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

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